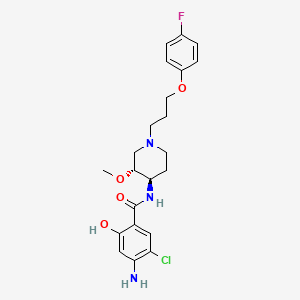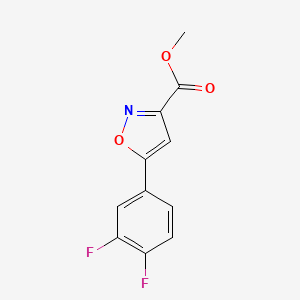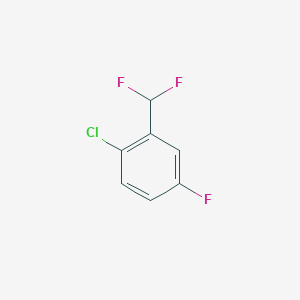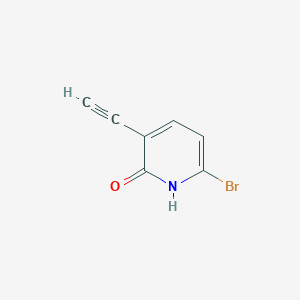![molecular formula C32H40F3N5O11 B13716635 N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine CAS No. 210345-01-0](/img/structure/B13716635.png)
N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine is a complex organic compound with a molecular formula of C31H38F3N5O12 and a molecular weight of 729.65 g/mol . This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions (e.g., palladium catalysts for Suzuki-Miyaura coupling) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-leucyl-L-α-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine: A similar compound with slight variations in the amino acid sequence.
N-Acetylisoleucyl-alpha-glutamylthreonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine: Another related compound with different amino acid residues.
Uniqueness
N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine is unique due to its specific amino acid sequence and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Propiedades
Número CAS |
210345-01-0 |
|---|---|
Fórmula molecular |
C32H40F3N5O11 |
Peso molecular |
727.7 g/mol |
Nombre IUPAC |
4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H40F3N5O11/c1-6-15(4)27(40-28(47)20(9-10-23(42)43)38-30(49)26(14(2)3)36-16(5)41)31(50)39-21(13-24(44)45)29(48)37-17-7-8-18-19(32(33,34)35)12-25(46)51-22(18)11-17/h7-8,11-12,14-15,20-21,26-27H,6,9-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45) |
Clave InChI |
RPBOFHGWCDGAEG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)



![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)


![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)




